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1-Methyl-3,5-dinitro-2-phenoxybenzene

Nucleophilic aromatic substitution SNAr kinetics Hydroxydephenoxylation

1-Methyl-3,5-dinitro-2-phenoxybenzene (also designated 2,4-dinitro-6-methylphenyl phenyl ether or 6-methyl-2,4-dinitrophenyl phenyl ether) is a diphenyl ether derivative bearing two electron-withdrawing nitro groups at the 2- and 4-positions and a methyl substituent at the 6-position of the dinitrophenyl ring. This substitution pattern places it within the structural class of diphenyl ether (DPE) herbicides that target protoporphyrinogen oxidase (Protox), yet the presence of the 6-methyl group imparts a quantifiably distinct kinetic reactivity profile in nucleophilic aromatic substitution (SNAr) reactions compared to the unmethylated parent compound 2,4-dinitrophenyl phenyl ether.

Molecular Formula C13H10N2O5
Molecular Weight 274.23 g/mol
CAS No. 66583-77-5
Cat. No. B8433194
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1-Methyl-3,5-dinitro-2-phenoxybenzene
CAS66583-77-5
Molecular FormulaC13H10N2O5
Molecular Weight274.23 g/mol
Structural Identifiers
SMILESCC1=CC(=CC(=C1OC2=CC=CC=C2)[N+](=O)[O-])[N+](=O)[O-]
InChIInChI=1S/C13H10N2O5/c1-9-7-10(14(16)17)8-12(15(18)19)13(9)20-11-5-3-2-4-6-11/h2-8H,1H3
InChIKeyWQHPWSOXUFMYRJ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





1-Methyl-3,5-dinitro-2-phenoxybenzene (CAS 66583-77-5): A Structurally Defined 2,4-Dinitrophenyl Ether for SNAr Reactivity Studies and Herbicide Scaffold Research


1-Methyl-3,5-dinitro-2-phenoxybenzene (also designated 2,4-dinitro-6-methylphenyl phenyl ether or 6-methyl-2,4-dinitrophenyl phenyl ether) is a diphenyl ether derivative bearing two electron-withdrawing nitro groups at the 2- and 4-positions and a methyl substituent at the 6-position of the dinitrophenyl ring [1]. This substitution pattern places it within the structural class of diphenyl ether (DPE) herbicides that target protoporphyrinogen oxidase (Protox), yet the presence of the 6-methyl group imparts a quantifiably distinct kinetic reactivity profile in nucleophilic aromatic substitution (SNAr) reactions compared to the unmethylated parent compound 2,4-dinitrophenyl phenyl ether [1]. Its molecular formula is C₁₃H₁₀N₂O₅ (MW 274.23 g/mol), with a predicted LogP of approximately 4.65 and a reported melting point of 58–61 °C [2].

Why 2,4-Dinitrophenyl Phenyl Ether Cannot Substitute for 1-Methyl-3,5-dinitro-2-phenoxybenzene in Quantitative Applications


The 6-methyl group on the dinitrophenyl ring is not a passive spectator substituent—it introduces a steric and stereoelectronic perturbation that alters the rate-limiting step partitioning in SNAr reactions [1]. Direct kinetic measurements in 60% dioxane/40% water at 30.0 °C demonstrate that the 6-methyl group retards hydroxydephenoxylation by a factor of approximately 1.7 and aminodephenoxylation with piperidine by up to two orders of magnitude relative to the unmethylated analog [1]. Furthermore, the pattern of base catalysis changes upon introduction of the methyl group, meaning that reaction outcomes (yields, selectivity, side-product profiles) cannot be reliably predicted from data obtained with the simpler 2,4-dinitrophenyl phenyl ether [1]. This kinetically encoded differentiation makes generic substitution scientifically invalid for any application where reaction rate, mechanistic pathway, or product distribution is critical.

Quantitative Differentiation Evidence: 1-Methyl-3,5-dinitro-2-phenoxybenzene vs. Closest Structural Analogs


Hydroxydephenoxylation Rate Retardation: 1.7-Fold Slower SNAr Reactivity with Hydroxide Ion vs. Unmethylated Analog

In a direct head-to-head kinetic study under identical conditions (60% dioxane/40% water, 30.0 °C, ionic strength 0.1 M), 1-methyl-3,5-dinitro-2-phenoxybenzene (designated compound 1b) reacts with sodium hydroxide with a second-order rate constant kOH = 7.15 ± 0.08 × 10⁻⁴ M⁻¹ s⁻¹, whereas the unmethylated analog 2,4-dinitrophenyl phenyl ether (compound 1a) reacts with kOH = 12.2 ± 0.4 × 10⁻⁴ M⁻¹ s⁻¹ [1]. The 6-methyl group thus produces a 1.71-fold rate retardation. The reaction is second-order overall (first order in each reactant) for both substrates [1].

Nucleophilic aromatic substitution SNAr kinetics Hydroxydephenoxylation

Aminodephenoxylation with Piperidine: Up to ~166-Fold Rate Suppression Relative to the Unmethylated Analog

The differential reactivity is amplified in aminodephenoxylation reactions. At comparable NaOH concentrations (~0.02 M), the second-order rate coefficient kA for the reaction of piperidine with 1-methyl-3,5-dinitro-2-phenoxybenzene (1b) is approximately 0.20 × 10⁻³ M⁻¹ s⁻¹, while that for the unmethylated analog (1a) is approximately 33.2 × 10⁻³ M⁻¹ s⁻¹—a ~166-fold difference [1]. Across the full NaOH concentration range studied (0.005–0.10 M), kA for 1b remained consistently lower than for 1a, and the relationship between kA and [NaOH] was linear for 1b (indicative of k₋₁ ≫ k₂ + k₃[B]) versus curvilinear for 1a [1].

Aminodephenoxylation Piperidine Base catalysis SNAr mechanism

Altered Base Catalysis Pattern: Mechanistic Pathway Shift Induced by the 6-Methyl Group

The quantitative dissection of rate data in Bunnett and Cartano (1981) reveals that the 6-methyl group fundamentally alters the partitioning of the Meisenheimer-type σ-adduct intermediate. For reactions with piperidine, the k₃OH/k₋₁ ratio (representing the relative rate of base-catalyzed product formation versus reversion to reactants) differs substantially between the methylated and unmethylated substrates, and the pattern of catalysis varies not only with the presence of the 6-methyl group but also with amine identity (pyrrolidine vs. piperidine) [1]. The data are consistent with rate-limiting nucleofuge detachment from the conjugate base of the σ-adduct rather than rate-limiting proton transfer—a mechanistic conclusion drawn specifically from the differential behavior of 1a and 1b [1]. Complementary studies in dipolar aprotic solvents confirm that for ortho-substituted substrates, steric/stereoelectronic effects in the transition state reduce all three component rate constants (k₋₁, k₂, and k₃) governing intermediate decomposition [2].

Base catalysis SNAr intermediate partitioning Rate-limiting step

Melting Point Depression: 10–13 °C Lower vs. Unmethylated Analog—Implications for Purification and Formulation

1-Methyl-3,5-dinitro-2-phenoxybenzene exhibits a melting point of 58–61 °C , which is approximately 10–13 °C lower than the 71 °C reported for the unmethylated analog 2,4-dinitrophenyl phenyl ether (CAS 2486-07-9) [1]. This melting point depression is consistent with the disruption of crystal packing by the methyl substituent, which reduces molecular symmetry and introduces conformational disorder in the solid state.

Melting point Crystallinity Purification Formulation

Lipophilicity Increase: LogP Elevated by ~0.31 Units vs. Unmethylated Analog, Influencing Partitioning and Chromatographic Behavior

The predicted octanol/water partition coefficient (LogP) for 1-methyl-3,5-dinitro-2-phenoxybenzene is 4.6501 [1], compared to 4.3417 for the unmethylated analog 2,4-dinitrophenyl phenyl ether . This ΔLogP of +0.31 units corresponds to an approximately 2-fold increase in lipophilicity, attributable solely to the addition of the methyl group. Both compounds share the same polar surface area (PSA ≈ 100.87 Ų) [1], indicating that the lipophilicity difference arises from increased hydrophobic surface area rather than changes in hydrogen-bonding capacity.

LogP Lipophilicity Chromatography Environmental fate

High-Value Application Scenarios for 1-Methyl-3,5-dinitro-2-phenoxybenzene Based on Verified Quantitative Differentiation


Mechanistic Probe for SNAr Intermediate Partitioning Studies

The well-characterized kinetic dichotomy between 1-methyl-3,5-dinitro-2-phenoxybenzene and its unmethylated analog makes this compound an ideal paired probe for investigating rate-limiting step assignment in aromatic nucleophilic substitution. Because the 6-methyl group predictably alters the k₃OH/k₋₁ and k₂/k₋₁ ratios [1], researchers can use differential kinetic measurements with these two substrates to distinguish between rate-limiting proton transfer and rate-limiting nucleofuge detachment mechanisms—a long-standing question in physical organic chemistry. The quantitative rate data already published [1] provides a validated baseline for such studies.

Structure-Reactivity Benchmark for Diphenyl Ether Herbicide SAR

Although no direct Protox inhibition data for the target compound has been identified in the public domain, the position of the 6-methyl group on the dinitrophenyl ring corresponds to a key substitution site in diphenyl ether herbicide SAR [2]. The quantified kinetic consequences of this substitution (SNAr rate retardation, altered base catalysis, increased lipophilicity) provide a physical-organic framework for interpreting biological activity differences among DPE congeners. In a research program developing or screening DPE-based Protox inhibitors, this compound serves as a kinetically defined reference standard against which the reactivity of newly synthesized candidates can be benchmarked.

Chromatographic Method Development and Environmental Fate Modeling

The +0.31 LogP differential relative to the unmethylated analog [1] and the 10–13 °C melting point depression [2] are precisely the types of physicochemical differences that necessitate compound-specific analytical method validation. Laboratories developing HPLC, GC, or LC-MS methods for dinitrophenyl ethers can use this compound to verify that their separation protocols adequately resolve methylated from non-methylated congeners—a critical quality control requirement in environmental monitoring and metabolite identification workflows.

Synthetic Intermediate Requiring Kinetic Selectivity Control

The demonstrated ~166-fold rate suppression in aminodephenoxylation with piperidine versus the unmethylated analog [1] is not merely a kinetic curiosity—it is an exploitable selectivity handle. In a synthetic sequence where sequential or orthogonal nucleophilic displacements are required, the methylated and unmethylated substrates offer dramatically different reaction time-windows. A researcher can design a one-pot, two-step SNAr sequence in which the unmethylated substrate reacts rapidly with a first nucleophile while the methylated substrate remains largely intact, then apply harsher conditions to activate the methylated substrate for the second displacement.

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